molecular formula C10H10O2 B13903677 4-(1-Hydroxybut-3-yn-1-yl)phenol

4-(1-Hydroxybut-3-yn-1-yl)phenol

Cat. No.: B13903677
M. Wt: 162.18 g/mol
InChI Key: ZEQPLTXXILBPSG-UHFFFAOYSA-N
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Description

4-(1-Hydroxybut-3-yn-1-yl)phenol is an organic compound with the molecular formula C10H10O2 It is a phenolic compound characterized by the presence of a hydroxy group attached to a butynyl chain at the para position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxybut-3-yn-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxybut-3-yn-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: The major product is 4-(1-oxobut-3-yn-1-yl)phenol.

    Reduction: The major products are 4-(1-hydroxybut-3-en-1-yl)phenol or 4-(1-hydroxybutyl)phenol, depending on the extent of reduction.

    Substitution: Products include halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(1-Hydroxybut-3-yn-1-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-(1-Hydroxybut-3-yn-1-yl)phenol exerts its effects involves interactions with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Hydroxybut-3-en-1-yl)phenol
  • 4-(1-Hydroxybutyl)phenol
  • 4-(1-Hydroxyprop-2-yn-1-yl)phenol

Uniqueness

4-(1-Hydroxybut-3-yn-1-yl)phenol is unique due to the presence of both a phenolic hydroxyl group and an alkyne moiety. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets. The compound’s structural features enable it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry and biomedical research.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-(1-hydroxybut-3-ynyl)phenol

InChI

InChI=1S/C10H10O2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10-12H,3H2

InChI Key

ZEQPLTXXILBPSG-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=C(C=C1)O)O

Origin of Product

United States

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